![molecular formula C9H12N2O B2519251 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] CAS No. 2230803-14-0](/img/structure/B2519251.png)
3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] is a spirocyclic derivative that is part of a broader class of compounds characterized by their spiro-fused ring systems. These compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activity.
Synthesis Analysis
The synthesis of spirocyclic compounds, such as 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine], often involves multi-component reactions that allow for the efficient construction of these complex molecules. For instance, a four-component domino reaction described in the first paper allows for the one-pot synthesis of spiro[indoline/acenaphthylene-3,4'-pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound of interest . Similarly, the second paper outlines a three-component reaction that generates spiro[4H-pyran-3,3'-oxindoles], another related spirocyclic structure . These methods highlight the convergent approaches used to synthesize spirocyclic compounds in water, emphasizing the generation of multiple rings and bonds in a single operation.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of two or more rings that are joined at a single atom, forming a spiro junction. The papers provided do not directly discuss the molecular structure of 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine], but they do provide insight into the general structural features of related spirocyclic compounds, such as the presence of pyrrolidine and pyrazine rings .
Chemical Reactions Analysis
The chemical reactivity of spirocyclic compounds is influenced by the strain of the spiro-fused rings and the electronic properties of the constituent heterocycles. The third and fourth papers describe the synthesis of spirocyclic 3H-pyrrol-4-amines from 2H-azirines and 1-sulfonyl-1,2,3-triazoles, which involves a Rh2(OAc)4-catalyzed reaction and the formation of 1,2-dihydropyrazines . These reactions proceed through intermediates that can cyclize or enter into ring-chain equilibria, demonstrating the dynamic behavior of spirocyclic compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds like 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] are not explicitly discussed in the provided papers. However, it can be inferred that these properties would be influenced by the spirocyclic structure, which can impart rigidity and influence solubility, stability, and reactivity. The use of water as a solvent in the synthesis of related compounds suggests an interest in developing environmentally friendly and sustainable synthetic methods .
Scientific Research Applications
Synthesis of Novel Compounds
- The compound has been utilized in the synthesis of new spiro[4H-pyran-3,3'-oxindoles], which are generated through one-pot, three-component reactions involving tricyclic isatin derivatives. This demonstrates its role in creating structurally complex and potentially biologically active molecules (Zafari et al., 2020).
Formation of Spirocyclic Derivatives
- The compound is involved in the formation of spirocyclic derivatives of 3H-pyrrol-4-amine. These derivatives are synthesized through catalyzed reactions, indicating its importance in the development of new chemical entities with potential pharmacological applications (Khaidarov et al., 2018).
Exploration in Heterocyclic Chemistry
- Research has been conducted on the synthesis of dihydro-5,6 oxo-6 pyrido and pyrazino pyrrolo pyrazines, starting from compounds like 3-amino pyridine and 3-amino pyrazine, which are converted into pyrrolyl derivatives. This shows its role in advancing the field of heterocyclic chemistry, which is crucial for drug discovery (Lancelot et al., 1985).
Pharmaceutical Intermediate Synthesis
- Research has also focused on synthesizing dispiro hetero analogs of pyrrolizidine alkaloids using reactions of spiro heterocyclic enamines. This highlights its use as a key intermediate in the synthesis of complex natural products and pharmaceuticals (Konovalova et al., 2012).
Development of Antimicrobial and Antifungal Agents
- Some studies have explored the synthesis of spirocyclic compounds with high antifungal and antibacterial activities. This indicates the potential of the compound in the development of new antimicrobial agents (Dawood, 2005).
Advancements in Organic Synthesis Techniques
- The compound has been used in the synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. This signifies its role in advancing organic synthesis methodologies (Jones et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the pyrrolopyrazine scaffold interacts with its targets to exert its biological effects .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can exert a variety of biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
The action, efficacy, and stability of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] can be influenced by various environmental factors .
properties
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxetane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8-9(6-12-7-9)10-3-5-11(8)4-1/h1-2,4,10H,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNGQBTYLSNIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C3(N1)COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)

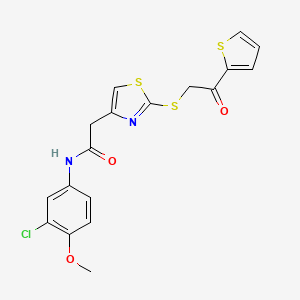


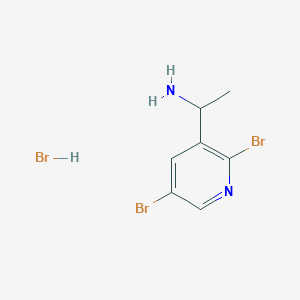
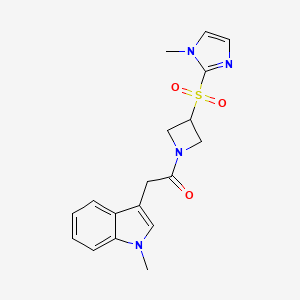
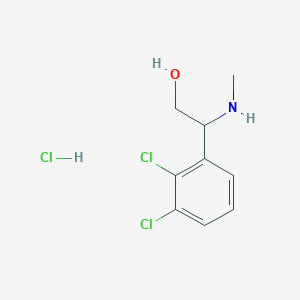
![3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519185.png)
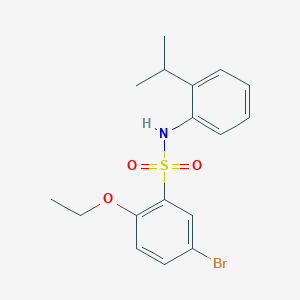

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)